molecular formula C20H16ClN5O2 B2481448 N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-58-6

N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2481448
CAS No.: 863446-58-6
M. Wt: 393.83
InChI Key: HMTOEIIACWJKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidinone core, a heterocyclic scaffold known for its role in kinase inhibition and targeted protein degradation. The acetamide moiety at position 2 is linked to a 4-chlorophenyl group, while the p-tolyl substituent at position 1 contributes to hydrophobic interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-2-8-16(9-3-13)26-19-17(10-23-26)20(28)25(12-22-19)11-18(27)24-15-6-4-14(21)5-7-15/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTOEIIACWJKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. The key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core : Achieved through cyclization reactions of hydrazine derivatives with diketones under acidic or basic conditions.
  • Introduction of substituents : Chlorophenyl and p-tolyl groups are introduced via nucleophilic substitution and amide coupling reactions, respectively.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound , exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression, such as EGFR and VEGFR .

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)Reference
Compound 16MCF-70.09 ± 0.0085
Compound 16A5490.03 ± 0.0056
Compound 25RPTEC<100

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In studies involving synthesized compounds with similar structural motifs, no Minimum Inhibitory Concentration (MIC) was observed at concentrations ranging from 0.5 to 256 µg/mL against several pathogens including E. coli and S. aureus .

Anti-Alzheimer’s Effects

In addition to anticancer and antimicrobial activities, pyrazolo-pyrimidine derivatives have been investigated for their potential as anti-Alzheimer's agents. Compounds have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression .

Table 2: Anti-Alzheimer’s Activity Data

CompoundAChE Inhibition (%)Reference
Compound 4416.00 ± 0.04%

Case Studies

A notable study explored the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives on different cancer cell lines including HepG2 and HCT-116. The study demonstrated that certain derivatives exhibited over 65% cytotoxicity at concentrations around 250 μM after a 72-hour incubation period .

Another investigation focused on the antioxidant properties of these compounds, revealing that some derivatives displayed higher total antioxidant capacity (TAC) compared to standard antioxidants .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Substituents MP (°C) MW (g/mol) Key Functional Groups
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-Chlorophenyl (acetamide), p-tolyl (position 1) N/A ~450 Amide, Chloro, Methyl
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide Pyrazolo[3,4-b]pyridinone 4-Nitrophenyl (acetamide), 4-chlorophenyl, phenyl 231–233 513.10 Amide, Nitro, Chloro
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidinone Fluorophenyl, chromenone, fluoroethyl 302–304 571.20 Amide, Fluoro, Chromenone
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Trichlorophenyl, chlorobenzyl 153–157 432.73 Amine, Chloro
2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide Thieno-pyridine + oxadiazole Chlorophenyl, p-tolyl, oxadiazole N/A N/A Amide, Oxadiazole, Thioether

Key Observations :

  • Core Heterocycles: The pyrazolo[3,4-d]pyrimidinone core (target compound and ) is associated with kinase inhibition, while pyrazolo[3,4-b]pyridinone () and thieno-pyridine () cores introduce distinct electronic and steric effects.
  • Substituent Effects :
    • Electron-Withdrawing Groups (EWGs) : Nitro () and fluoro () substituents increase metabolic stability but reduce solubility.
    • Hydrophobic Groups : p-Tolyl (target compound, ) and chlorophenyl (target compound, ) enhance membrane permeability and target binding.
  • Melting Points: Higher MPs (e.g., 302–304°C in ) correlate with rigid chromenone and fluorinated substituents, whereas chlorobenzyl derivatives () exhibit lower MPs due to conformational flexibility.

Theoretical and Computational Insights

  • Electronic Properties : DFT studies on reveal a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity. The target compound’s chloro and methyl groups may narrow this gap, enhancing interaction with biological targets .
  • Molecular Electrostatic Potential (MESP): The acetamide moiety in exhibits strong electrophilic regions, a feature likely conserved in the target compound for hydrogen bonding .

Preparation Methods

Synthesis of Ethyl 2-(5-Amino-1-(p-Tolyl)-1H-Pyrazol-4-yl)Acetate

Procedure

  • Starting Material : 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (10.0 g, 45.4 mmol) is dissolved in anhydrous DMF (100 mL) under nitrogen.
  • Alkylation : Ethyl bromoacetate (8.2 mL, 68.1 mmol) and potassium carbonate (12.6 g, 90.8 mmol) are added. The mixture is stirred at 80°C for 12 h.
  • Workup : The reaction is quenched with ice-water, extracted with ethyl acetate (3 × 50 mL), dried (Na2SO4), and concentrated.
  • Purification : Column chromatography (hexane:ethyl acetate, 3:1) yields the ester as a pale-yellow solid (9.1 g, 72%).

Characterization

  • Mp : 132–134°C.
  • IR (KBr) : 3445 (NH2), 2980 (CH3), 1725 (C=O ester).
  • 1H NMR (400 MHz, CDCl3) : δ 7.62 (d, J = 8.4 Hz, 2H, ArH), 7.34 (d, J = 8.4 Hz, 2H, ArH), 4.81 (s, 2H, NH2), 4.22 (q, J = 7.2 Hz, 2H, OCH2), 3.92 (s, 2H, CH2CO), 2.41 (s, 3H, CH3), 1.31 (t, J = 7.2 Hz, 3H, CH3).

Cyclization to Ethyl 2-(4-Oxo-1-(p-Tolyl)-1H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)Acetate

Procedure

  • Reaction : The alkylated pyrazole (8.0 g, 25.6 mmol) and formamide (50 mL) are refluxed at 160°C for 6 h.
  • Isolation : The mixture is cooled, poured into ice-water, and filtered.
  • Purification : Recrystallization from ethanol affords the cyclized product as white crystals (6.3 g, 68%).

Characterization

  • Mp : 248–250°C.
  • IR (KBr) : 1685 (C=O pyrimidinone), 1720 (C=O ester).
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.52 (s, 1H, pyrimidine H), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.71 (s, 2H, CH2CO), 4.18 (q, J = 7.2 Hz, 2H, OCH2), 2.39 (s, 3H, CH3), 1.25 (t, J = 7.2 Hz, 3H, CH3).

Hydrolysis to 2-(4-Oxo-1-(p-Tolyl)-1H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)Acetic Acid

Procedure

  • Saponification : The ester (5.0 g, 13.8 mmol) is treated with 10% NaOH (50 mL) in ethanol (100 mL) at reflux for 4 h.
  • Acidification : The solution is cooled, acidified with HCl (1M) to pH 2, and filtered.
  • Drying : The precipitate is washed with water and dried under vacuum, yielding the acid as a white powder (4.1 g, 89%).

Characterization

  • Mp : >300°C (decomp.).
  • IR (KBr) : 1695 (C=O pyrimidinone), 1715 (C=O acid).
  • 1H NMR (400 MHz, DMSO-d6) : δ 12.85 (s, 1H, COOH), 8.55 (s, 1H, pyrimidine H), 7.88 (d, J = 8.4 Hz, 2H, ArH), 7.47 (d, J = 8.4 Hz, 2H, ArH), 4.75 (s, 2H, CH2CO), 2.40 (s, 3H, CH3).

Amidation with 4-Chloroaniline

Procedure

  • Activation : The carboxylic acid (3.0 g, 8.9 mmol) is dissolved in DMF (30 mL). HATU (4.1 g, 10.7 mmol) and DIPEA (3.1 mL, 17.8 mmol) are added, and the mixture is stirred at 0°C for 30 min.
  • Coupling : 4-Chloroaniline (1.3 g, 10.7 mmol) is added, and stirring continues at room temperature for 12 h.
  • Workup : The mixture is diluted with water (100 mL), extracted with ethyl acetate (3 × 50 mL), dried (Na2SO4), and concentrated.
  • Purification : Recrystallization from methanol/water affords the target compound as off-white crystals (3.2 g, 82%).

Characterization

  • Mp : 285–287°C.
  • IR (KBr) : 1680 (C=O pyrimidinone), 1655 (C=O amide).
  • 1H NMR (400 MHz, DMSO-d6) : δ 10.25 (s, 1H, NH), 8.58 (s, 1H, pyrimidine H), 7.90 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.8 Hz, 2H, ArH-Cl), 7.48 (d, J = 8.4 Hz, 2H, ArH), 7.33 (d, J = 8.8 Hz, 2H, ArH-Cl), 4.80 (s, 2H, CH2CO), 2.41 (s, 3H, CH3).
  • 13C NMR (100 MHz, DMSO-d6) : δ 170.2 (C=O amide), 162.4 (C=O pyrimidinone), 154.3, 148.1, 139.5, 135.2, 132.8, 130.1, 129.4, 128.6, 127.9, 121.4, 44.8 (CH2CO), 21.3 (CH3).
  • HRMS (ESI) : m/z [M+H]+ Calcd for C21H17ClN5O2: 430.1071; Found: 430.1068.

Mechanistic Insights and Optimization

Cyclization Dynamics

The pyrimidine ring formation proceeds via nucleophilic attack of the pyrazole C4-amino group on the formamide carbonyl, followed by dehydration. The use of formamide as both solvent and reactant ensures high regioselectivity for the 5-position substitution.

Amidation Efficiency

Coupling agents like HATU facilitate efficient amide bond formation by activating the carboxylic acid as an oxyma ester, minimizing racemization and side reactions. The reaction’s success hinges on maintaining anhydrous conditions and stoichiometric excess of 4-chloroaniline.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantage
Alkylation K2CO3/DMF, 80°C 72 95 Mild conditions, scalable
Cyclization Formamide reflux 68 98 High regioselectivity
Hydrolysis NaOH/EtOH 89 99 Rapid completion
Amidation HATU/DIPEA 82 97 Minimal byproducts

Challenges and Troubleshooting

  • Low Cyclization Yields : Prolonged reaction times (>8 h) or elevated temperatures (>160°C) may degrade the ester group. Monitoring via TLC (eluent: CH2Cl2/MeOH 9:1) is critical.
  • Incomplete Amidation : Residual acid can be removed by washing the final product with dilute NaHCO3.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.